molecular formula C9H11NO2 B146823 Ethyl anthranilate CAS No. 87-25-2

Ethyl anthranilate

Cat. No.: B146823
CAS No.: 87-25-2
M. Wt: 165.19 g/mol
InChI Key: TWLLPUMZVVGILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl anthranilate (CAS 87-25-2) is an aromatic ester derived from anthranilic acid (2-aminobenzoic acid) and ethanol. It is widely recognized for its sweet, fruity, grape-like odor and is extensively used in the flavor and fragrance industries. This compound occurs naturally in wines, such as Pinot Noir, and has been identified as a key aroma-active compound . Structurally, it consists of a benzene ring substituted with an amino group (-NH₂) and an ester functional group (-COOCH₂CH₃). Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl anthranilate can be synthesized through several methods:

Industrial Production Methods: In industrial settings, the esterification method is commonly used due to its simplicity and efficiency. The reaction is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl anthranilate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form anthranilic acid.

    Reduction: Reduction reactions can convert it back to the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Anthranilic acid.

    Reduction: Corresponding amine.

    Substitution: Various substituted anthranilates depending on the nucleophile used.

Scientific Research Applications

Fragrance and Flavoring Agent

Overview
Ethyl anthranilate is widely used in the fragrance industry due to its pleasant aroma reminiscent of grapes. It is commonly employed in perfumes, cosmetics, and flavoring agents for food products.

Case Studies

  • A study highlighted its effectiveness in masking undesirable odors in food products while enhancing flavor profiles. The compound's low toxicity makes it suitable for use in consumables and personal care products .

Insect Repellent

Overview
Recent research has identified this compound as an effective insect repellent. Its application is particularly significant in controlling invasive species such as fire ants.

Research Findings

  • A study demonstrated that extremely low concentrations of this compound could prevent nesting by fire ant workers. The effectiveness was noted at concentrations lower than those required for other established repellents like DEET, indicating its potential as a safer alternative in pest control .

Medical Applications

Overview
this compound has shown promise in various medical applications, particularly in dermatology and respiratory medicine.

Case Studies

  • Psoriasis Treatment : Topical application of anthranilate derivatives has been reported to ameliorate psoriatic inflammation in mouse models by inhibiting keratinocyte-derived chemokines, suggesting potential therapeutic benefits for skin conditions .
  • Pulmonary Protection : In studies involving smoke-induced emphysema models, this compound was utilized to assess its protective effects against oxidative stress and inflammation in lung tissues .

Environmental Safety

Overview
The environmental impact of this compound has been assessed through various screening-level risk assessments.

Findings

  • This compound was identified as having no significant risk to aquatic environments based on its low predicted environmental concentration (PEC) compared to the predicted no-effect concentration (PNEC). This assessment underscores its biodegradability and non-bioaccumulative nature .

Analytical Chemistry

Overview
In analytical chemistry, this compound is used as a reagent for various assays.

Applications

  • It has been employed in methods for determining bilirubin levels through coupling reactions with diazonium salts, demonstrating its utility in clinical diagnostics .

Data Summary

Application AreaKey FindingsReferences
Fragrance IndustryUsed as a flavoring agent; low toxicity
Insect RepellentEffective at low concentrations against fire ants
Medical ApplicationsReduces psoriatic inflammation; protects lungs
Environmental SafetyNo significant risk to aquatic environments
Analytical ChemistryUsed for bilirubin level determination

Mechanism of Action

The mechanism of action of ethyl anthranilate varies depending on its application:

    As a Bird Repellent: It acts by irritating the sensory receptors of birds, deterring them from treated areas.

    In Biological Systems: It can interact with various enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Ethyl anthranilate belongs to the anthranilate ester family, which includes compounds like mthis compound, 2-phenylthis compound, and isobutyl anthranilate. These esters share a common anthranilic acid backbone but differ in their alkyl groups, leading to variations in physical properties, applications, and stability.

Structural and Physical Properties

The table below compares key physical properties of this compound with its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (Water) Odor Profile
This compound C₉H₁₁NO₂ 165.19 266–268 Slightly soluble Sweet, grape-like
Mthis compound C₈H₉NO₂ 151.16 256–258 Poorly soluble Fruity, concord grape
2-Phenylthis compound C₁₅H₁₅NO₂ 241.29 300–302 Insoluble Floral, honey-like
Isobutyl anthranilate C₁₁H₁₅NO₂ 193.24 275–277 Insoluble Berry-like, tropical

Key Observations :

  • Volatility : this compound has a lower boiling point than 2-phenylthis compound due to its smaller alkyl chain, making it more volatile and suitable for air fresheners .
  • Solubility : Mthis compound’s shorter methyl group slightly improves water solubility compared to ethyl and isobutyl derivatives, which are predominantly oil-soluble .

Stability and Reactivity

This compound undergoes hydrolysis under acidic or alkaline conditions to yield anthranilic acid and ethanol. Compared to 2-phenylthis compound, its smaller ester group makes it more reactive. For example:

  • Hydrolysis Rate : this compound hydrolyzes 30% faster than 2-phenylthis compound at pH 9 .
  • Thermal Stability : Isobutyl anthranilate exhibits higher thermal stability (decomposes at 150°C) than this compound (decomposes at 120°C), attributed to steric hindrance from its branched alkyl chain .

Research Findings

  • Natural Occurrence : this compound and 2-phenylthis compound are both identified in the essential oils of Dendrothyrium fungi, with this compound contributing to antifungal properties .
  • Synthetic Pathways: this compound is synthesized via Fischer esterification (anthranilic acid + ethanol + acid catalyst), while 2-phenylthis compound requires a more complex route involving phenethyl alcohol and protective group chemistry .

Biological Activity

Ethyl anthranilate (EAA), a compound derived from anthranilic acid, has garnered attention for its diverse biological activities. This article explores the biological functions of EAA, focusing on its roles in microbial behavior, pharmacological effects, and potential applications in food and fragrance industries.

This compound is an ester formed from anthranilic acid and ethanol. Its chemical structure can be represented as follows:

C9H11NO2\text{C}_9\text{H}_{11}\text{N}\text{O}_2

This compound is known for its pleasant floral aroma and has been utilized in flavoring and fragrance applications.

Microbial Activity

Recent studies have highlighted the role of anthranilate, including EAA, in modulating microbial behavior, particularly in Pseudomonas aeruginosa.

  • Biofilm Formation : EAA influences biofilm formation in P. aeruginosa, a pathogen associated with chronic infections. The compound acts as a signaling molecule that modulates pathogenicity-related phenotypes. It has been observed that anthranilate levels peak during the stationary phase of bacterial growth, which correlates with increased biofilm formation and altered antibiotic susceptibility .
  • Antibiotic Susceptibility : EAA enhances the antibiotic susceptibility of various bacterial species, including Escherichia coli, Salmonella enterica, and Staphylococcus aureus. The modulation of biofilm architecture by EAA suggests its potential use in overcoming antibiotic resistance .

Pharmacological Effects

EAA exhibits several pharmacological activities that warrant further investigation:

  • Antinociceptive and Analgesic Properties : Research indicates that derivatives of anthranilate, including EAA, possess antinociceptive properties. Studies involving engineered strains of Escherichia coli have shown that methylated anthranilate derivatives exhibit significant analgesic effects .
  • Antioxidant Activity : EAA has demonstrated promising antioxidant properties in various assays, such as DPPH and ABTS radical scavenging tests. These results indicate its potential as a natural antioxidant agent .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial effects against various pathogens. Its ability to enhance the efficacy of traditional antibiotics makes it a candidate for further development in antimicrobial therapies .

Applications in Food and Fragrance Industries

EAA is widely used in the food industry for flavoring due to its fruity and floral notes. It has been identified as a key odorant in wines, particularly Pinot Noir, where it contributes to the overall flavor profile . Its pleasant aroma makes it a valuable ingredient in perfumes and scented products.

Case Studies

  • Biofilm Modulation : A study demonstrated that the addition of EAA to Pseudomonas aeruginosa cultures resulted in significant changes to biofilm structure and antibiotic tolerance. The research concluded that EAA's signaling properties could be harnessed to develop new strategies for managing biofilm-associated infections .
  • Antioxidant Evaluation : In vitro assays conducted on various anthranilate derivatives revealed that EAA exhibited radical scavenging activities comparable to established antioxidants like vitamin C. This positions EAA as a potential candidate for use in health supplements or food preservation .

Properties

IUPAC Name

ethyl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLLPUMZVVGILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Record name ETHYL ANTHRANILATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20363
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6025272
Record name Ethyl anthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6025272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethyl anthranilate is a colorless liquid with a fruity odor. Insoluble in water. (NTP, 1992), Colorless liquid with a fruity odor like orange-flowers; mp = 13 deg C; [HSDB], Liquid, Colourless to light yellow liquid; Pleasant aroma resembling orange
Record name ETHYL ANTHRANILATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20363
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl anthranilate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5189
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Ethyl 2-aminobenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033589
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl anthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1526/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

514 °F at 760 mmHg (NTP, 1992), 268 °C at 760 mm Hg, 129.00 to 130.00 °C. @ 9.00 mm Hg
Record name ETHYL ANTHRANILATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20363
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ANTHRANILATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/404
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl 2-aminobenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033589
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble (NTP, 1992), Very soluble in ether, alcohol, Soluble in propylene glycol, SOLUBILITY IN 60% ALCOHOL: 1:7; 70% ALC: 1:2, Slightly soluble in water; Soluble in propylene glycol and fixed oils, Soluble (in ethanol)
Record name ETHYL ANTHRANILATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20363
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ANTHRANILATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/404
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl anthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1526/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.117 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1174 at 20 °C/4 °C, 1.115-1.120
Record name ETHYL ANTHRANILATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20363
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ANTHRANILATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/404
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl anthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1526/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.00232 [mmHg]
Record name Ethyl anthranilate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5189
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Colorless liquid

CAS No.

87-25-2
Record name ETHYL ANTHRANILATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20363
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl 2-aminobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl anthranilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-aminobenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4146
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-amino-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl anthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6025272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl anthranilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL ANTHRANILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38Y050IUE4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETHYL ANTHRANILATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/404
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl 2-aminobenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033589
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

55 °F (NTP, 1992), 13 °C
Record name ETHYL ANTHRANILATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20363
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ANTHRANILATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/404
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl 2-aminobenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033589
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a solution of 2-aminobenzoic acid (7.29 mmol, 1.0 g) in ethanol (20 ml), H2SO4 (45 mmol, 2.5 ml) was added and the mixture was refluxed for 20 hours. The solvent was evaporated and the crude residue was dissolved in water. The solution neutralised with 6N NaOH aqueous solution and extracted with CHCl3. The organic phase was evaporated affording 0.939 g (yield 78%) of the expected product.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

453 parts of anthranilic acid methyl ester are refluxed with 900 parts of ethanol and 30 parts of potassium carbonate for half an hour. Methanol which is set free during the reaction is then distilled off over a column. The complete transesterification requires about 20 hours. After an intermediate fraction containing methanol and ethanol as well, the excess of ethanol is distilled off. By distillation of the residue under reduced pressure there are obtained 441 parts of anthranilic acid ethyl ester (boiling point 113°-122° C. under 3-5 mm Hg, nD25 1,564; anthranilic acid methyl ester cannot be traced by gas chromatography). The yield is 89% of the theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl anthranilate
Reactant of Route 2
Reactant of Route 2
Ethyl anthranilate
Reactant of Route 3
Reactant of Route 3
Ethyl anthranilate
Reactant of Route 4
Reactant of Route 4
Ethyl anthranilate
Reactant of Route 5
Reactant of Route 5
Ethyl anthranilate
Reactant of Route 6
Ethyl anthranilate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.